

Application Notes and Protocols for Diantimony in Lead-Acid Battery Manufacturing

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Compound of Interest		
Compound Name:	Diantimony	
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antimony has historically been a critical alloying element in the manufacturing of lead-acid battery grids. Its inclusion imparts significant benefits in terms of mechanical strength, castability, and electrochemical performance, particularly in deep-cycle applications.[1][2][3] However, the concentration of antimony must be carefully controlled to mitigate negative effects such as increased gassing, water consumption, and self-discharge, especially in standby applications.[1][4] These application notes provide a comprehensive overview of the role of **diantimony** (typically as an alloy with lead), its effects on battery performance, and detailed protocols for the preparation and analysis of lead-antimony alloys for battery grids.

Role and Effects of Antimony in Lead-Acid Batteries

Antimony is primarily added to the lead used to create the grid structure of the battery plates.[5] Pure lead is too soft to provide the necessary structural support for the active material.[5] The addition of antimony creates a lead-antimony alloy with superior mechanical properties and manufacturing characteristics.

Key Benefits:

Improved Mechanical Strength and Hardness: Antimony significantly hardens the lead alloy,
 making the grids more rigid and resistant to deformation during manufacturing and battery

Methodological & Application





operation.[3][4] This structural integrity is crucial for preventing the shedding of active material, a common cause of capacity loss.[6]

- Enhanced Castability: The presence of antimony improves the flow characteristics of the molten lead alloy, allowing for better mold filling during the grid casting process.[4] This results in more uniform and defect-free grids.
- Increased Cycle Life: In cycling applications, antimony has a beneficial effect on the positive active material (lead dioxide), promoting cohesion and stabilizing the plate structure, which extends the battery's service life.[2][7] Antimony-enhanced batteries can have a 30% longer operational life in high-temperature environments compared to antimony-free alternatives.[3]
- Improved Adhesion of Active Material: Antimonial lead alloys exhibit better adhesion to the lead oxide paste (the active material), ensuring a good electrical connection and preventing premature failure.[4]

Detrimental Effects:

- Increased Gassing and Water Consumption: A major drawback of antimony is that it lowers the hydrogen overvoltage on the negative plate.[7][8] This leads to increased electrolysis of water (gassing) during charging, resulting in water loss that requires periodic replenishment in flooded batteries.[1][4]
- Antimony Poisoning: In standby or float charge applications, antimony can leach from the
 positive grid and deposit on the negative plate.[1] This deposition creates local discharge
 points, increasing the float current and water consumption over the battery's life, a
 phenomenon known as antimony poisoning.[1]
- Higher Self-Discharge: The presence of antimony on the negative plate increases the rate of self-discharge.[9]
- Stibine Gas Formation: During the charging of lead-acid batteries, there is a potential for the formation of stibine gas (SbH₃), which is toxic.[10] Proper ventilation is crucial in battery charging areas.[11]





Data Presentation: Alloying Compositions and Their Effects

The concentration of antimony and other alloying elements is tailored to the specific application of the lead-acid battery.

Table 1: Typical Alloy Compositions for Lead-Acid Battery Grids



Alloy Type	Antimony (Sb) wt.%	Other Key Elements (wt.%)	Typical Applications	Key Characteristic s
High-Antimony Lead Alloy	3.5 - 6.0 (can be up to 12%)[4][7]	Arsenic (As): 0.10 - 0.60%[4], Tin (Sn): 0.1 - 0.5%[12]	Deep-cycle batteries (e.g., industrial forklifts, golf carts)[4][13]	Excellent mechanical strength and cycle life. High water consumption and gassing.[4][14]
Low-Antimony Lead Alloy	1.3 - 2.75[4][12]	Selenium (Se): 0.025 - 0.030% [4], Arsenic (As): 0.05 - 0.45%[12], Copper (Cu): 0.04 - 0.07%[12], Tin (Sn): 0.02 - 0.5%[12]	Low-maintenance flooded batteries (e.g., automotive, commercial vehicles)[4][14]	Reduced gassing and water consumption compared to high-Sb alloys. Good compromise between cycle life and maintenance.[7]
Lead-Calcium Alloy (Antimony- Free)	< 0.1	Calcium (Ca): ~0.05%[1], Tin (Sn): < 2%[1], Aluminum (Al) as grain refiner[1]	Sealed Maintenance- Free (SMF) and Valve-Regulated Lead-Acid (VRLA) batteries for standby applications (e.g., UPS, telecom)[1][4]	Very low gassing and water consumption. Lower cycle life compared to antimonial alloys (susceptible to "premature capacity loss"). [1][15]
Hybrid Alloy	Positive Grid: Low-Antimony (e.g., 1.6%)Negative	As, Se, Sn in positive grid; Ca, Sn in negative grid.	Valve-Regulated (SMF) lead-acid batteries[4]	Combines the cycling benefits of antimony on the positive plate



Grid: Lead-Calcium with the lowgassing characteristics of calcium on the negative plate.

Table 2: Comparative Performance of Lead Grid Alloys

Performance Metric	Lead-Antimony Alloys	Lead-Calcium Alloys	Lead-Selenium (Low Sb) Alloys
Cycle Capability	High (Baseline: 100%) [1]	Low (10-20% of Pb- Sb)[1]	Medium (approx. 70% of Pb-Sb)[1]
Float Current	High	Very Low[1]	Low to Medium[1]
Water Consumption	High[4]	Very Low[13]	Low[1]
Self-Discharge Rate	Higher[9]	Lower[13]	Low
Mechanical Strength	High[6]	Lower (requires other hardeners)[13]	Good

Experimental Protocols

The following are generalized protocols for the preparation and analysis of lead-antimony alloys for battery grids. Researchers should adapt these protocols to their specific equipment and research objectives.

3.1. Protocol for Preparation of Lead-Antimony Alloy Ingots

Objective: To prepare a homogenous lead-antimony alloy with a specified composition for subsequent grid casting.

Materials and Equipment:

High-purity lead (99.97% or higher)[16]



- High-purity antimony (and other alloying elements like arsenic, tin, copper, selenium as required)
- Melting furnace or pot with temperature control
- Inert gas supply (e.g., Argon)
- Stirring rod (graphite or ceramic coated)
- Ingot molds
- Personal Protective Equipment (PPE): heat-resistant gloves, face shield, respirator

Procedure:

- Pre-Melting Preparation:
 - Calculate the required mass of lead, antimony, and other alloying elements to achieve the target composition.
 - Preheat the ingot molds.
 - Ensure the melting furnace is clean and dry.
- Melting:
 - Place the calculated amount of lead into the melting furnace and heat to 400-450°C.
 - Once the lead is completely molten, create a vortex by stirring and slowly add the antimony and other alloying elements. The order of addition can be critical; typically, elements with higher melting points are added first.
 - Maintain an inert gas atmosphere (e.g., argon) over the melt to minimize oxidation.
- Alloying and Homogenization:
 - Increase the temperature to ensure all elements are fully dissolved and the melt is homogenous. The final temperature will depend on the specific alloy composition.



 Stir the molten alloy gently but thoroughly for 15-30 minutes to ensure uniform distribution of all elements.

Dross Removal:

- Allow the melt to sit for a few minutes for any oxides (dross) to float to the surface.
- o Carefully skim the dross from the surface of the melt.

Casting:

 Pour the molten alloy into the preheated ingot molds. Pouring should be done smoothly and at a consistent rate to avoid turbulence and gas entrapment.

Cooling and Solidification:

 Allow the ingots to cool and solidify completely at a controlled rate. Rapid quenching can be used to achieve specific microstructures and mechanical properties.[17]

Sample Analysis:

Take a sample from the cast ingots for compositional analysis using techniques like
 Optical Emission Spectrometry (OES) or Atomic Absorption Spectrometry (AAS) to verify
 the final alloy composition.[18]

3.2. Protocol for Electrochemical Analysis of Lead-Antimony Alloys

Objective: To evaluate the electrochemical properties of the prepared alloy, such as corrosion resistance and gassing potential, in a sulfuric acid electrolyte.

Materials and Equipment:

- Potentiostat/Galvanostat with impedance spectroscopy capabilities
- Three-electrode electrochemical cell
- Working Electrode (WE): Sample of the prepared Pb-Sb alloy
- Reference Electrode (RE): Mercury/mercurous sulfate (Hg/Hg₂SO₄) electrode



- · Counter Electrode (CE): Platinum or graphite rod
- Electrolyte: Sulfuric acid (H₂SO₄) solution (e.g., 0.5 M or as per battery specification)
- Polishing equipment and materials (e.g., SiC paper, alumina slurries)

Procedure:

- Working Electrode Preparation:
 - Cut a sample of the Pb-Sb alloy to the desired dimensions for the electrode holder.
 - Mount the sample in an appropriate insulating resin, leaving one surface exposed.
 - Mechanically grind and polish the exposed surface to a mirror finish.
 - Clean the polished surface ultrasonically in deionized water and ethanol, then dry thoroughly.
- Electrochemical Cell Setup:
 - Assemble the three-electrode cell with the prepared WE, RE, and CE.
 - Fill the cell with the sulfuric acid electrolyte, ensuring the electrodes are properly immersed.
- Open Circuit Potential (OCP) Measurement:
 - Allow the system to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady value is reached.
- Potentiodynamic Polarization (Tafel Plot):
 - Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
 - Plot the resulting current density vs. potential on a logarithmic scale.



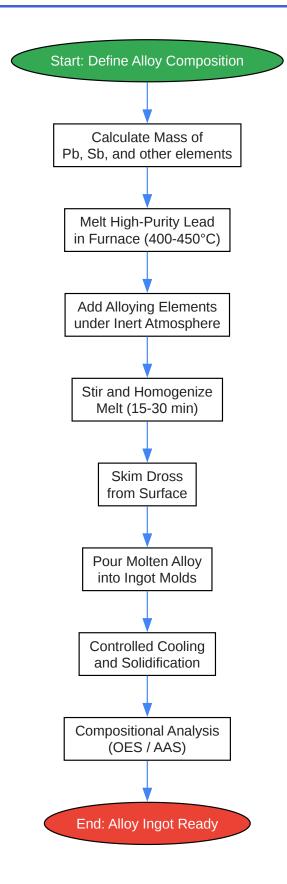
- From the Tafel plot, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. These parameters provide insights into the corrosion rate and gassing behavior.
- Electrochemical Impedance Spectroscopy (EIS):
 - Set the potentiostat to the OCP or another potential of interest.
 - Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
 - Analyze the resulting Nyquist or Bode plots to model the electrochemical interface and determine properties like charge transfer resistance and double-layer capacitance, which relate to the insulating properties of any passive layers formed.[19][20]

Visualizations

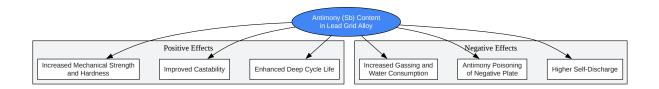
4.1. Signaling Pathways and Experimental Workflows

Caption: Electrochemical reactions in a lead-acid battery during discharge, charge, and overcharge.









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